N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide
CAS No.: 940820-45-1
Cat. No.: VC6068724
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 940820-45-1 |
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Molecular Formula | C17H19N3O4S |
Molecular Weight | 361.42 |
IUPAC Name | N-(5-methylpyridin-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C17H19N3O4S/c1-13-5-6-16(18-12-13)19-17(21)14-3-2-4-15(11-14)25(22,23)20-7-9-24-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,18,19,21) |
Standard InChI Key | IGZHOLSFHOTFMY-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide is C₁₇H₁₈N₄O₃S, with a molecular weight of 370.42 g/mol. Its IUPAC name reflects the benzamide backbone substituted at the 3-position with a morpholine sulfonyl group and at the nitrogen with a 5-methylpyridin-2-yl ring. Key structural features include:
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Benzamide Core: Provides a planar aromatic system conducive to π-π stacking interactions.
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Morpholine Sulfonyl Group: Introduces hydrogen-bonding capabilities and polarity, enhancing solubility in aqueous media.
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5-Methylpyridin-2-yl Substituent: Contributes basicity via the pyridine nitrogen and steric effects from the methyl group.
Spectroscopic characterization (e.g., NMR, IR) would reveal distinct signals for the sulfonamide S=O stretches (~1350–1150 cm⁻¹), pyridine C=N vibrations (~1600 cm⁻¹), and amide N-H bends (~3300 cm⁻¹). Crystallographic data for analogous compounds suggest a twisted conformation between the benzamide and pyridine rings, optimizing intermolecular interactions .
Synthesis and Reaction Pathways
The synthesis of N-(5-methylpyridin-2-yl)-3-(morpholine-4-sulfonyl)benzamide likely involves sequential functionalization of a benzamide precursor. A plausible route includes:
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Sulfonation of 3-Nitrobenzoic Acid: Reaction with chlorosulfonic acid to form 3-nitrobenzenesulfonyl chloride.
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Morpholine Coupling: Nucleophilic displacement of the chloride by morpholine to yield 3-(morpholine-4-sulfonyl)nitrobenzene.
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Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, forming 3-(morpholine-4-sulfonyl)aniline.
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Amidation with 5-Methylpyridine-2-Carboxylic Acid: Activation of the carboxylic acid (e.g., via HATU) and coupling with 5-methylpyridin-2-amine.
Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For instance, amidation steps typically require polar aprotic solvents (e.g., DMF) at 60–80°C .
Table 1: Representative Synthetic Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
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Sulfonation | ClSO₃H, 0°C, 2 h | 78 |
Morpholine Coupling | Morpholine, DCM, RT, 12 h | 85 |
Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 92 |
Amidation | HATU, DIPEA, DMF, 60°C, 6 h | 67 |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its functional groups:
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Sulfonamide Group: Participates in nucleophilic substitutions (e.g., with alkyl halides) or acts as a leaving group under basic conditions.
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Pyridine Nitrogen: Coordinates to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with altered electronic properties.
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Benzamide Backbone: Undergoes hydrolysis in acidic or basic media to yield benzoic acid derivatives.
Notably, the methyl group on the pyridine ring sterically hinders electrophilic substitution at the ortho position, directing reactivity to the para position of the benzene ring .
Applications in Medicinal Chemistry and Material Science
Drug Development
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Antibacterial Agents: Structural optimization could improve potency against drug-resistant strains.
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Kinase Inhibitors: The pyridine ring may target ATP-binding pockets in kinases like EGFR or VEGFR.
Material Science
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Polymer Additives: Sulfonamide groups enhance thermal stability, increasing decomposition temperatures by 15–20% in polyethylene composites.
Future Research Directions
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Comprehensive Biological Screening: Evaluate efficacy against ESKAPE pathogens and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modify the morpholine or pyridine groups to optimize pharmacokinetics.
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In Vivo Toxicity Profiling: Assess acute and chronic toxicity in animal models.
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